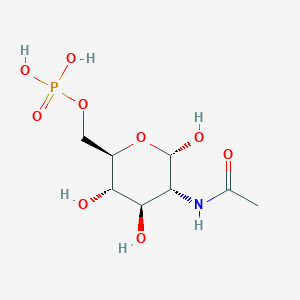
N-acetyl-D-glucosamine-6-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-D-glucosamine-6-phosphate is an important biochemical compound involved in various metabolic pathways. It is a derivative of glucosamine, where an acetyl group is attached to the amino group and a phosphate group is attached to the sixth carbon. This compound plays a crucial role in the metabolism of amino sugars and is involved in the biosynthesis of amino-sugar-nucleotides.
準備方法
Synthetic Routes and Reaction Conditions
N-acetyl-D-glucosamine-6-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of N-acetyl-D-glucosamine. The enzyme N-acetylglucosamine kinase catalyzes the transfer of a phosphate group from ATP to N-acetyl-D-glucosamine, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
N-acetyl-D-glucosamine-6-phosphate undergoes several types of chemical reactions, including:
Deacetylation: Catalyzed by the enzyme N-acetylglucosamine-6-phosphate deacetylase, resulting in the formation of glucosamine-6-phosphate and acetate.
Isomerization: The compound can be isomerized to form different structural isomers under specific conditions.
Common Reagents and Conditions
Deacetylation: Requires the enzyme N-acetylglucosamine-6-phosphate deacetylase and occurs under physiological conditions.
Isomerization: Can be induced by changes in pH or the presence of specific isomerase enzymes.
Major Products
Glucosamine-6-phosphate: Formed through deacetylation.
Various isomers: Formed through isomerization reactions.
科学的研究の応用
N-acetyl-D-glucosamine-6-phosphate has a wide range of applications in scientific research:
作用機序
N-acetyl-D-glucosamine-6-phosphate exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in the biosynthesis of amino-sugar-nucleotides, which are essential for the formation of glycoproteins and glycolipids. The compound is deacetylated by N-acetylglucosamine-6-phosphate deacetylase to produce glucosamine-6-phosphate, which then enters various metabolic pathways .
類似化合物との比較
Similar Compounds
N-acetyl-D-galactosamine-6-phosphate: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine-6-phosphate: Lacks the acetyl group present in N-acetyl-D-glucosamine-6-phosphate.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions also distinguishes it from other similar compounds .
特性
CAS番号 |
73495-11-1 |
|---|---|
分子式 |
C8H16NO9P |
分子量 |
301.19 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8+/m1/s1 |
InChIキー |
BRGMHAYQAZFZDJ-PVFLNQBWSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COP(=O)(O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


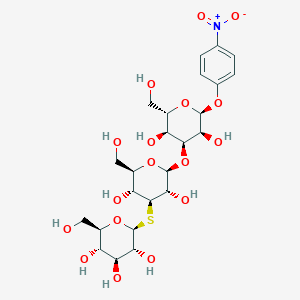
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)
![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
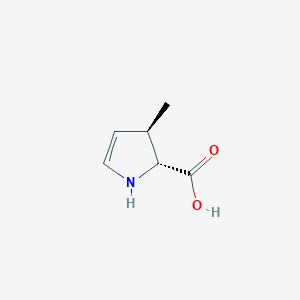


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
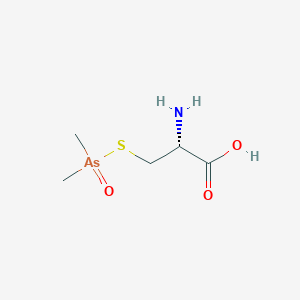
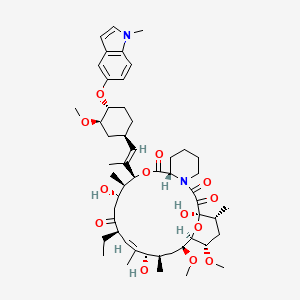
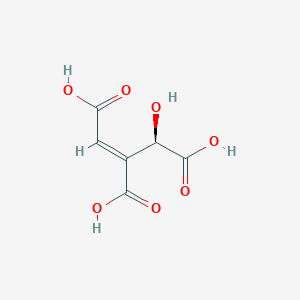
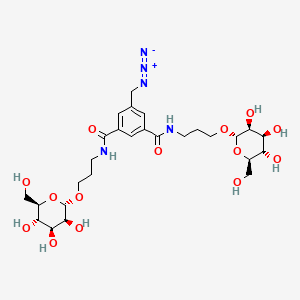
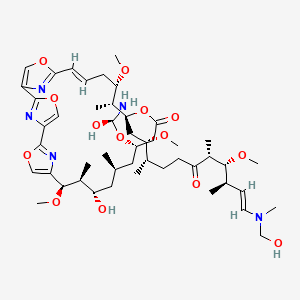
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
